2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines an indanone core with acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The methoxyacetyl chloride is added dropwise to a solution of 2,3-dihydro-1H-inden-1-one in anhydrous dichloromethane, followed by the addition of pyridine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 2-acetyl-6-methoxy-1H-inden-1-one.
Reduction: Formation of 2-acetyl-6-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated derivatives such as 2-acetyl-6-methoxy-5-bromo-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
2-Acetyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, resulting in different chemical properties.
6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness: 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-acetyl-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O3/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)12(10)14/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
OJMNDZJKXLSJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(C1=O)C=C(C=C2)OC |
Origin of Product |
United States |
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